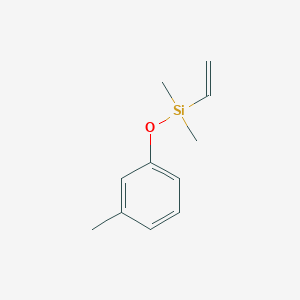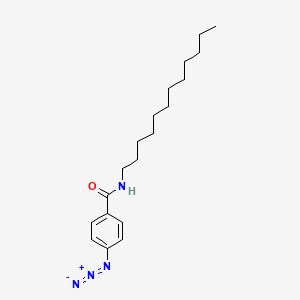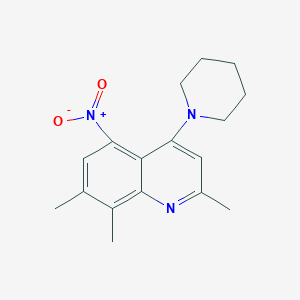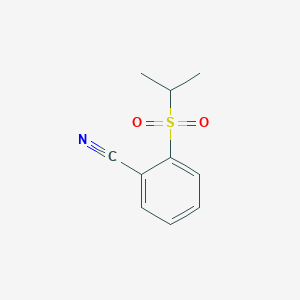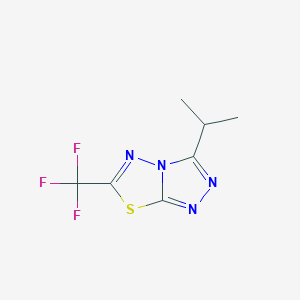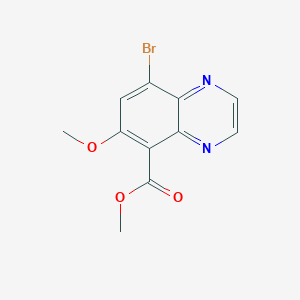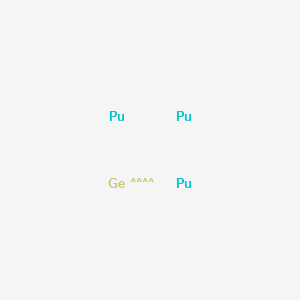![molecular formula C13H19NO2 B12637496 N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide CAS No. 921607-20-7](/img/structure/B12637496.png)
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドは、様々な科学分野で多様な用途が知られている有機化合物です。この化合物は、エチル鎖に結合したヒドロキシフェニル基を持ち、さらにメチルブタンアミド部分に結合しています。その独特の構造により、様々な化学反応に関与することができ、化学、生物学、医学における研究の対象として貴重な存在となっています。
準備方法
合成経路と反応条件
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドの合成は、通常、4-ヒドロキシフェニルエチルアミンと3-メチルブタノイルクロリドの反応によって行われます。この反応は、塩基性条件下で行われ、多くの場合、トリエチルアミンなどの塩基を使用して、反応中に生成される塩酸を中和します。この反応は、通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で、低温で行われ、高収率で高純度の生成物を得ることができます。
工業生産方法
工業的な設定では、N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドの生産は、連続式反応器を使用して拡大することができます。これらの反応器では、温度や圧力などの反応条件を精密に制御できるため、生成物の品質が安定します。自動システムの使用により、人為的な誤りを最小限に抑え、効率を高めることができます。
化学反応の分析
反応の種類
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドは、様々な種類の化学反応を起こします。以下に例を示します。
酸化: ヒドロキシフェニル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、キノンに酸化することができます。
還元: アミド基は、水素化リチウムアルミニウムなどの還元剤を使用して、アミンに還元することができます。
置換: ヒドロキシ基は、求核置換反応に関与することができ、ハロゲン化物やアルキル基などの他の官能基と置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
主な生成物
酸化: キノン。
還元: アミン。
置換: アルキル化誘導体。
科学的研究の応用
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 細胞シグナル伝達経路における潜在的な役割について研究されています。
医学: 抗炎症作用や抗酸化作用など、潜在的な治療効果について調査されています。
工業: 医薬品やファインケミカルの製造に使用されています。
作用機序
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドがその効果を発揮する機序は、特定の分子標的との相互作用に関与しています。ヒドロキシフェニル基は、タンパク質や酵素との水素結合やπ-π相互作用に関与し、その活性を調節することができます。エチル鎖とメチルブタンアミド部分は、化合物の結合親和性と特異性にも影響を与える可能性があります。
類似化合物との比較
類似化合物
4-ヒドロキシフェニルエチルアルコール: ヒドロキシフェニル基とエチル基を共有していますが、アミド部分は欠けています。
N-[2-(4-ヒドロキシフェニル)エチル]アセトアミド: メチルブタンアミド基の代わりにアセトアミド基を持つ類似の構造。
独自性
N-[2-(4-ヒドロキシフェニル)エチル]-3-メチルブタンアミドは、その独特の官能基の組み合わせにより、独特の化学反応性と生物活性を持つため、ユニークな存在です。その構造により、様々な分野で多様な用途が実現し、研究および産業目的において貴重な化合物となっています。
特性
CAS番号 |
921607-20-7 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H,14,16) |
InChIキー |
WEZYUYBFOZNOHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)

![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)


